Enhanced Active Ingredient Loading in Transdermal Matrices Compared to Parent Gestodene
Gestodene acetate, as a representative gestodene ester, enables a significantly higher active ingredient concentration in transdermal matrix systems. In the US patent US5858394, it is demonstrated that gestodene esters can achieve active ingredient loads that are higher by a factor of 10 compared to comparable systems using unmodified gestodene [1]. This is attributed to surprisingly advantageous solubilities in skin contact adhesives and mixtures with cosolvents [1].
| Evidence Dimension | Maximum active ingredient loading in matrix-type transdermal delivery systems |
|---|---|
| Target Compound Data | Loading capability 10 times higher than the parent compound (on a molecular basis) |
| Comparator Or Baseline | Unmodified gestodene: standard loading capacity, limited by solubility in adhesives |
| Quantified Difference | 10-fold increase in achievable stable loading |
| Conditions | Matrix-type transdermal therapeutic systems (TDDS), specifically acrylate-type matrices as described in US5858394 |
Why This Matters
This directly addresses a critical formulation barrier; without this prodrug approach, achieving therapeutic gestodene levels from a matrix patch of acceptable size is not feasible, making gestodene acetate a necessity rather than an option for transdermal product development.
- [1] Lipp, R., Laurent, H., Günther, C., Riedl, J., Esperling, P., & Tauber, U. (1999). Agent for transdermal administration that contains gestodene esters. United States Patent US5858394. View Source
